chemical structure and physical properties of 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride
chemical structure and physical properties of 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride
An In-Depth Technical Guide to 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery
Introduction
3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride is a bespoke chemical intermediate positioned at the intersection of heterocyclic chemistry and reactive functional group synthesis. This compound uniquely combines the pharmacologically significant 4-methylthiazole moiety with the versatile benzenesulfonyl chloride group. The thiazole ring is a "privileged scaffold" found in numerous FDA-approved drugs, prized for its diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Concurrently, the sulfonyl chloride functional group serves as a powerful electrophilic handle, enabling the straightforward synthesis of sulfonamides—a cornerstone of modern medicinal chemistry.[3][4]
This guide provides a comprehensive technical overview of 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride for researchers, medicinal chemists, and drug development professionals. It details the compound's core properties, outlines a robust synthetic pathway, explores its chemical reactivity, and discusses its potential applications as a key building block in the creation of novel therapeutic agents.
Molecular Profile and Physicochemical Properties
The structural identity and fundamental properties of this compound are the basis for its utility in synthesis.
Table 1: Core Compound Identifiers and Properties
| Property | Value | Source(s) |
| Chemical Name | 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride | N/A |
| Synonym | 3-(4-methyl-1,3-thiazol-2-yl)benzenesulfonyl chloride | [5] |
| CAS Number | 1342075-96-0 | [5][6] |
| Molecular Formula | C₁₀H₈ClNO₂S₂ | [5][7] |
| Molecular Weight | 273.76 g/mol | [5] |
| Physical State | Solid (Predicted) | [8][9] |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Dioxane); Reacts with protic solvents (e.g., water, alcohols, amines) | [8][10] |
Aryl sulfonyl chlorides are typically crystalline solids at ambient temperatures.[8] For example, the isomeric compound 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride is a solid with a melting point of 116-118°C.[9] It is therefore predicted that the title compound is also a solid. Its reactivity necessitates storage under anhydrous conditions to prevent hydrolysis.
Synthesis and Manufacturing Pathway
While multiple routes to aryl sulfonyl chlorides exist, direct chlorosulfonation of the parent aromatic system is often the most straightforward approach, particularly when the substrate is stable to the harsh acidic conditions.[11][12] An alternative, the Sandmeyer-type reaction, is valuable for substrates incompatible with chlorosulfonic acid.[11]
This section details a proposed protocol based on the direct chlorosulfonation of the precursor, 2-(m-tolyl)-4-methylthiazole.
Proposed Synthetic Protocol: Chlorosulfonation
The underlying principle of this synthesis is the electrophilic aromatic substitution of the benzene ring with chlorosulfonic acid. The thiazole ring is generally deactivating, directing the electrophile to the meta-position, which aligns with the desired product structure.
Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a gas bubbler/scrubber containing a sodium hydroxide solution to neutralize the HCl gas byproduct.
-
Reagent Charging: Charge the flask with chlorosulfonic acid (HSO₃Cl, ~5 molar equivalents) and cool the vessel to 0°C using an ice-water bath.
-
Substrate Addition: Slowly add 2-(m-tolyl)-4-methylthiazole (1 molar equivalent) dropwise via the addition funnel over 30-60 minutes. It is critical to maintain the internal temperature below 10°C to minimize side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Reaction Quench: In a separate, large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. The aryl sulfonyl chloride will precipitate as a solid. This step is highly exothermic and releases HCl gas; it must be performed with extreme caution in a well-ventilated fume hood.[11]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7). This removes residual acids. Follow with a wash of cold diethyl ether or hexane to aid in drying.
-
Drying: Dry the isolated solid under high vacuum to remove all residual water and solvent.
Chemical Reactivity and Mechanistic Insights
The synthetic value of 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride is derived from the high electrophilicity of the sulfur atom in the sulfonyl chloride group. This reactivity is driven by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making the sulfur atom an excellent target for nucleophiles.[3][13] The chloride ion is a good leaving group, facilitating nucleophilic substitution reactions.[13]
Key Reactions:
-
Sulfonamide Formation: This is the most significant reaction in a drug discovery context. The sulfonyl chloride reacts readily with primary or secondary amines in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form highly stable sulfonamides.[10]
-
Sulfonate Ester Formation: In the presence of a base, alcohols react to yield sulfonate esters. This is useful for converting a poor leaving group (hydroxyl) into an excellent one (sulfonate).[3]
-
Hydrolysis: The compound is sensitive to water, hydrolyzing to the corresponding sulfonic acid (3-(4-methyl-1,3-thiazol-2-yl)benzenesulfonic acid).[10] This underscores the need for anhydrous reaction and storage conditions.
-
Friedel-Crafts Sulfonylation: With an electron-rich aromatic compound and a Lewis acid catalyst, it can undergo Friedel-Crafts reactions to form diaryl sulfones.[3][10]
Applications in Medicinal Chemistry and Drug Development
The title compound is not an active pharmaceutical ingredient itself but rather a high-value starting material for creating libraries of potential drug candidates. Its structure is a deliberate fusion of two pharmacologically important motifs.
-
The Thiazole Core: Thiazole and its derivatives are integral to a wide array of therapeutics, demonstrating activities against bacteria, viruses, fungi, and cancer.[1][2][14] The 4-methyl substitution can influence binding affinity and metabolic stability.
-
The Sulfonamide Warhead: The sulfonamide group, formed by reacting the sulfonyl chloride with an amine, is a classic "warhead" in drug design. It is a key structural feature in carbonic anhydrase inhibitors (used as diuretics and glaucoma treatments), COX-2 inhibitors (anti-inflammatory agents), and antibacterial drugs.[3][12][15] The sulfonamide moiety often acts as a zinc-binding group, chelating to the zinc ion present in the active site of metalloenzymes like carbonic anhydrase.[15]
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized sulfonyl chloride.[16] Due to its reactivity, analysis should be conducted using aprotic solvents.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Signals:
-
Aromatic protons (benzene ring): Multiplets in the δ 7.5-8.5 ppm region.
-
Thiazole proton (C5-H): A singlet around δ 7.0-7.5 ppm.
-
Thiazole methyl protons (CH₃): A singlet around δ 2.5 ppm.
-
-
Expected ¹³C NMR Signals:
-
Multiple signals in the aromatic region (δ 120-150 ppm) for the benzene carbons.
-
Signals for the thiazole ring carbons, including the C=N carbon downfield (δ > 160 ppm).
-
A signal for the methyl carbon (CH₃) upfield (δ ~15-20 ppm).
-
Infrared (IR) Spectroscopy
-
Protocol: Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory for the solid sample.
-
Expected Characteristic Absorption Bands:
-
1370-1390 cm⁻¹: Strong, characteristic band for asymmetric S=O stretching.
-
1170-1190 cm⁻¹: Strong, characteristic band for symmetric S=O stretching.
-
550-650 cm⁻¹: Absorption for the S-Cl stretch.
-
~3100 cm⁻¹: C-H stretching for aromatic and heterocyclic rings.
-
~1600 cm⁻¹: C=C and C=N stretching within the aromatic and thiazole rings.
-
Mass Spectrometry (MS)
-
Protocol: Use a technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Expected Mass: The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 273.9758, corresponding to the formula C₁₀H₉ClNO₂S₂⁺, with the characteristic isotopic pattern for one chlorine atom.[7]
Safety and Handling
As with all sulfonyl chlorides, 3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride must be handled with appropriate precautions.
-
Hazards: The compound is corrosive and a lachrymator (tear-producing).[8] Contact with skin and eyes can cause severe chemical burns. Inhalation of dust or vapors is harmful and can irritate the respiratory tract.[9] It reacts violently with water.
-
Handling: Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as bases, alcohols, and amines.
Conclusion
3-(4-Methyl-1,3-thiazol-2-yl)benzene-1-sulfonyl chloride is a highly functionalized synthetic intermediate designed for efficiency in medicinal chemistry. It provides a direct route to novel sulfonamide derivatives that incorporate the biologically relevant thiazole scaffold. Its well-defined reactivity, combined with the proven therapeutic importance of its constituent parts, makes it a valuable tool for drug discovery programs aiming to develop new treatments for a wide range of diseases. Proper understanding of its synthesis, handling, and chemical properties is paramount to unlocking its full potential in the laboratory.
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Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. PMC. Available from: [Link]
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